4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide
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Overview
Description
4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is a chemical compound belonging to the class of nitrobenzamides. It has a molecular formula of C12H17N3O3 and a molecular weight of 251.29 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH2) attached to a benzene ring, along with a 3-methylbutan-2-yl substituent on the amino group.
Scientific Research Applications
4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the 3-methylbutan-2-yl group. One common method involves the following steps:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Major Products Formed
Reduction: 4-[(3-Methylbutan-2-yl)amino]-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methylbutan-2-yl)amino]-3-aminobenzamide
- 4-[(3-Methylbutan-2-yl)amino]-3-chlorobenzamide
Uniqueness
4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is unique due to the presence of both a nitro group and a 3-methylbutan-2-yl substituent, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3-methylbutan-2-ylamino)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-7(2)8(3)14-10-5-4-9(12(13)16)6-11(10)15(17)18/h4-8,14H,1-3H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELJFHRIBKNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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